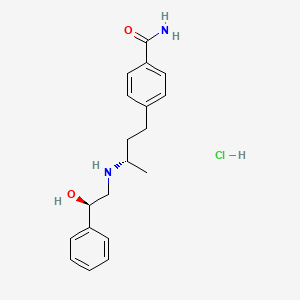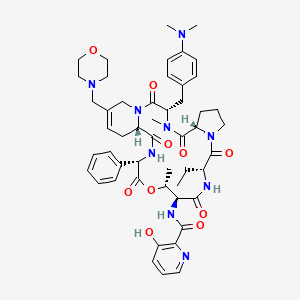
LY 2087101
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
LY 2087101 is an allosteric potentiator of α7, α4β2, and α4β4 nicotinic acetylcholine receptors (nAChRs) and displays selectivity against α3β4 nAChRs . These receptors are excitatory neurotransmitter-gated ion channels and members of a superfamily that also includes ionotropic receptors for serotonin, glycine, and GABA .
Mode of Action
This compound potentiates agonist-evoked α7 responses by binding within the nAChR transmembrane region . This binding enhances the activity of the α7, α4β2, and α4β4 nAChRs .
Biochemical Pathways
The potentiation of α7 nAChRs by this compound involves the transmembrane regions of the α7 subunit. Five transmembrane amino acids have been identified that, when mutated, significantly reduce potentiation of α7 nAChRs . These amino acids are located within the α-helical transmembrane domains TM1 (S222 and A225), TM2 (M253), and TM4 (F455 and C459) .
Pharmacokinetics
It is soluble in dmso at a concentration of 20 mg/ml , which suggests it may have good bioavailability.
Result of Action
The potentiation of α7 nAChRs by this compound can enhance the activity of these receptors, leading to increased excitatory neurotransmission . This could have potential therapeutic implications for neurological and psychiatric disorders such as Alzheimer’s disease and schizophrenia .
Action Environment
It is known that the compound should be stored at +4°c , suggesting that temperature could affect its stability.
Analyse Biochimique
Biochemical Properties
LY 2087101 plays a crucial role in biochemical reactions, particularly in the potentiation of agonist-evoked α7 responses . It interacts with α7, α4β2, and α4β4 nicotinic acetylcholine receptors (nAChRs), enhancing their activity . The nature of these interactions is thought to involve binding within the nAChR transmembrane region .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the activity of nAChRs . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its allosteric potentiation of nAChRs . It binds within the nAChR transmembrane region, enhancing the activity of α7, α4β2, and α4β4 nAChRs . This binding interaction leads to changes in gene expression and enzyme activation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
It is known to interact with nAChRs, but the specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are not clearly defined .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de LY 2087101 implique la réaction de 2-amino-5-cétothiazole avec la 4-fluoroaniline et la 3-thiénylméthanone dans des conditions spécifiques. La réaction nécessite généralement un solvant tel que le diméthylsulfoxyde (DMSO) et est effectuée à des températures élevées pour faciliter la formation du produit souhaité .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réactifs de haute pureté et des conditions de réaction contrôlées pour garantir la constance et la qualité du produit final. Le composé est ensuite purifié en utilisant des techniques telles que la chromatographie liquide haute performance (HPLC) pour atteindre une pureté ≥98% .
Analyse Des Réactions Chimiques
Types de réactions
LY 2087101 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les cycles thiazole et thiényle. Ces réactions peuvent être facilitées par divers réactifs et conditions.
Réactifs et conditions courants
Réactions de substitution: Les réactifs courants comprennent les agents halogénants et les nucléophiles.
Réactions d'oxydation et de réduction: Bien que moins fréquentes, this compound peut subir des réactions d'oxydation et de réduction dans des conditions spécifiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec des agents halogénants peuvent conduire à la formation de dérivés halogénés de this compound .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie et de la médecine :
Médecine: Étudié pour ses applications thérapeutiques potentielles dans le traitement des troubles neurologiques et psychiatriques tels que la maladie d'Alzheimer et la schizophrénie
Mécanisme d'action
This compound exerce ses effets en se liant à un site allostérique au sein de la région transmembranaire des récepteurs nicotiniques de l'acétylcholine. Cette liaison améliore l'activité des récepteurs nicotiniques de l'acétylcholine α7 et α4β2 en potentialisant les réponses induites par les agonistes. Le composé n'affecte pas l'activité des récepteurs de sous-type α3β4 .
Applications De Recherche Scientifique
LY 2087101 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Comparaison Avec Des Composés Similaires
Composés similaires
PNU-120596: Un autre potentialisateur allostérique des récepteurs nicotiniques de l'acétylcholine α7.
PNU-282987: Un agoniste sélectif des récepteurs nicotiniques de l'acétylcholine α7.
Rispéridone: Un antipsychotique qui interagit également avec les récepteurs nicotiniques de l'acétylcholine.
Unicité de LY 2087101
This compound est unique en raison de sa potentialisation sélective des récepteurs nicotiniques de l'acétylcholine α7 et α4β2 sans affecter les récepteurs de sous-type α3β4. Cette sélectivité en fait un outil précieux pour étudier les rôles spécifiques de ces sous-types de récepteurs dans divers processus biologiques et applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
[2-(4-fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-thiophen-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS2/c1-9-14(13(19)10-6-7-20-8-10)21-15(17-9)18-12-4-2-11(16)3-5-12/h2-8H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAMDZVDNYENPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=C(C=C2)F)C(=O)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913186-74-0 | |
| Record name | LY 2087101 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0913186740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {2-[(4-Fluorophenyl)amino]-4-methyl-1,3-thiazol-5-yl}(3-thienyl)methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(4-Bromophenyl)-2-(2-thiophen-2-yl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B1675529.png)









